molecular formula C23H17ClO4 B2392960 7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 303025-20-9

7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2392960
CAS No.: 303025-20-9
M. Wt: 392.84
InChI Key: BIAVPPVCCCDBRH-UHFFFAOYSA-N
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Description

7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core structure substituted with various functional groups, including a chlorobenzyl ether, a methyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromenone ring system.

    Introduction of the Chlorobenzyl Ether Group: The chlorobenzyl ether group can be introduced by reacting the chromenone intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Phenoxylation: The phenoxy group can be introduced by reacting the intermediate with phenol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl ether group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl ether group

Scientific Research Applications

7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various cellular signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-((4-bromobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one
  • 7-((4-methylbenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one
  • 7-((4-fluorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one

Uniqueness

7-((4-chlorobenzyl)oxy)-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to the presence of the chlorobenzyl ether group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

7-[(4-chlorophenyl)methoxy]-2-methyl-3-phenoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-15-23(28-18-5-3-2-4-6-18)22(25)20-12-11-19(13-21(20)27-15)26-14-16-7-9-17(24)10-8-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAVPPVCCCDBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)Cl)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303025-20-9
Record name 7-((4-CHLOROBENZYL)OXY)-2-METHYL-3-PHENOXY-4H-CHROMEN-4-ONE
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